[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine
Description
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine is a fluorinated pyridine derivative featuring a 1,1-difluoroethyl substituent at the 2-position of the pyridine ring and a primary amine (-CH2NH2) at the 4-position. The molecular formula is C8H10F2N2, with a molecular weight of 188.18 g/mol (estimated). Its structure (Figure 1) includes a pyridine core substituted with a difluoroethyl group, which introduces both steric bulk and electron-withdrawing effects due to the fluorine atoms. The primary amine group enhances solubility and provides a reactive site for further derivatization or interaction with biological targets.
Properties
IUPAC Name |
[2-(1,1-difluoroethyl)pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXXBSANKZYYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)CN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine typically involves the reaction of 4-pyridylmethanamine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe or ligand in studies involving pyridine-containing biomolecules. Its interactions with biological targets can provide insights into the function and structure of these molecules .
Medicine: The difluoroethyl group can impart unique pharmacokinetic properties, such as improved metabolic stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain receptors or enzymes, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine
- Molecular Formula : C8H10F2N2 (identical to the target compound).
- Key Difference : The difluoroethyl group is at the 6-position of the pyridine ring instead of the 2-position.
- Impact : Positional isomerism alters electronic distribution and steric interactions. For example, the 6-substituted derivative may exhibit different binding affinities in receptor models due to spatial orientation changes. The SMILES string CC(C1=CC=CC(=N1)CN)(F)F highlights this structural distinction .
[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine
- Molecular Formula : C8H10F2N2O.
- Key Difference : A difluoroethoxy group (-OCH2CF2) replaces the difluoroethyl group, introducing an oxygen atom.
- The molecular weight is 188.18 g/mol, identical to the target compound, but the oxygen atom alters pharmacodynamic properties .
Trifluoromethyl vs. Difluoroethyl Derivatives
(2-(Trifluoromethyl)pyridin-4-yl)methanamine (CAS 916304-20-6)
- Molecular Formula : C7H7F3N2.
- Key Difference : A trifluoromethyl (-CF3) group replaces the difluoroethyl (-CH2CF2H) group.
- Impact : The -CF3 group is more electronegative and sterically bulky, which may enhance metabolic stability but reduce solubility. Its molecular weight (176.14 g/mol ) is lower than the target compound, reflecting the absence of the ethyl chain .
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine (CAS 1060811-09-7)
- Molecular Formula : C8H9F3N2.
- Key Difference : An ethylamine (-CH2CH2NH2) side chain replaces the methylamine (-CH2NH2) group.
- Impact : The extended alkyl chain increases lipophilicity (higher logP) and molecular weight (190.17 g/mol ). This modification could enhance membrane permeability but may also affect renal clearance rates .
Difluoromethyl and Hydrochloride Derivatives
(2-(Difluoromethyl)pyridin-4-yl)methanamine Hydrochloride (CAS 1428532-89-1)
- Molecular Formula : C7H8ClF2N2.
- Key Difference : A difluoromethyl (-CHF2) group is present, and the compound is a hydrochloride salt.
- The hydrochloride salt enhances solubility in polar solvents, making it more suitable for in vitro assays .
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Functional Group | Notable Property |
|---|---|---|---|---|---|
| [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine | C8H10F2N2 | 188.18 | 2-position pyridine | -CH2NH2, -CH2CF2H | Moderate lipophilicity, reactive amine |
| [6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine | C8H10F2N2 | 188.18 | 6-position pyridine | -CH2NH2, -CH2CF2H | Altered steric orientation |
| (2-(Trifluoromethyl)pyridin-4-yl)methanamine | C7H7F3N2 | 176.14 | 2-position pyridine | -CH2NH2, -CF3 | High metabolic stability, lower solubility |
| [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine | C8H10F2N2O | 188.18 | 4-position pyridine | -OCH2CF2, -CH2NH2 | Increased polarity, improved solubility |
| 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine | C8H9F3N2 | 190.17 | 4-position pyridine | -CH2CH2NH2, -CF3 | Higher logP, extended alkyl chain |
Research Findings and Implications
- Electronic Effects : The difluoroethyl group in the target compound balances electron-withdrawing properties (-F) with moderate steric bulk, offering a compromise between reactivity and stability compared to -CF3 derivatives .
- Solubility: Compounds with ether linkages (e.g., [4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine) demonstrate superior aqueous solubility, making them preferable for intravenous formulations .
- Metabolic Stability : Trifluoromethyl derivatives (e.g., CAS 916304-20-6) show resistance to cytochrome P450 oxidation, whereas difluoroethyl analogs may undergo faster hepatic clearance due to the ethyl chain’s vulnerability .
Biological Activity
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a difluoroethyl group and a methanamine moiety, which may enhance its interaction with biological targets. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure
The molecular formula of this compound is C7H8F2N. Its structure is characterized by a pyridine ring with a difluoroethyl substituent at the 2-position and a methanamine group at the 4-position. The presence of the difluoroethyl group is significant as it can influence the compound's reactivity and biological properties.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Binding Affinity : The difluoroethyl group enhances binding affinity to certain receptors or enzymes, which can modulate their activity.
- Hydrogen Bonding : The methanamine group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.
These interactions may lead to various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth through interference with cellular processes.
Anticancer Activity
Preliminary studies suggest potential anticancer properties for this compound. Its mechanism may involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds containing similar structural motifs have been reported to inhibit cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells .
Comparative Analysis
To understand the unique biological profile of this compound, it is beneficial to compare it with other pyridine derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminopyridine | Amino group at position 2 on pyridine | Simple amine without fluorination |
| 4-Fluoropyridine | Fluoro group at position 4 on pyridine | Lacks difluoroethyl functionality |
| 3-Difluoromethylpyridine | Difluoromethyl at position 3 on pyridine | Different substitution pattern |
| 5-Methylpyridin-2-amine | Methyl group at position 5 with an amino group | Variation in substituents affecting reactivity |
The combination of both the difluoroethyl and methanamine groups in this compound provides distinct chemical and biological properties compared to these similar compounds.
Case Studies
Several case studies have explored the biological implications of pyridine derivatives:
- Study on Anticancer Properties : A study investigating various pyridine derivatives found that those with difluoromethyl or difluoroethyl groups exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. The study highlighted that these compounds could significantly inhibit tumor growth in vivo models .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of difluorinated pyridines demonstrated that these compounds effectively inhibited a range of bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.
Q & A
Q. What are the optimal synthetic routes for [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, coupling 4-aminomethylpyridine derivatives with 1,1-difluoroethyl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C . Yields can be enhanced by optimizing stoichiometry (1:1.2 molar ratio of pyridine to difluoroethyl reagent) and using microwave-assisted synthesis to reduce reaction time . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR : ¹H NMR (DMSO-d₆) to identify pyridine protons (δ 8.2–8.5 ppm) and difluoroethyl CF₂ splitting (δ 4.1–4.3 ppm, ).
- LC-MS : ESI+ mode for molecular ion peak ([M+H]⁺ at ~199 m/z) and fragmentation patterns .
- Elemental Analysis : Confirm C, H, N, and F content (theoretical: C 54.0%, H 5.5%, N 9.4%, F 19.0%) .
Q. What are the key physicochemical properties influencing its reactivity?
- Methodological Answer : The difluoroethyl group increases electron-withdrawing effects, reducing pyridine ring basicity (pKa ~3.5 vs. ~5.0 for non-fluorinated analogs) . This enhances stability in acidic conditions but reduces nucleophilicity. Solubility is pH-dependent: soluble in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL). LogP ~1.8 predicts moderate membrane permeability .
Advanced Research Questions
Q. How does the difluoroethyl group impact biological activity in enzyme inhibition studies?
- Methodological Answer : The CF₂ group improves metabolic stability by resisting cytochrome P450 oxidation. In CYP51 inhibition assays (e.g., Leishmania models), fluorinated analogs show 3–5× higher IC₅₀ values compared to non-fluorinated derivatives due to enhanced hydrophobic interactions with enzyme pockets. Docking simulations (AutoDock Vina) suggest binding affinity increases by ~2 kcal/mol with fluorination .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Core Modifications : Replace pyridine with pyrimidine or triazole to assess heterocycle effects on target binding .
- Side-Chain Variations : Substitute the methanamine group with bulkier amines (e.g., piperazine) to evaluate steric effects.
- Fluorine Scanning : Compare activity of monofluoro vs. difluoro analogs to map electrostatic contributions.
- In Silico Tools : Use PISTACHIO or REAXYS databases to predict bioactivity and metabolic pathways .
Q. How can stability and storage conditions be optimized for long-term use?
- Methodological Answer :
- Thermal Stability : TGA analysis shows decomposition onset at 180°C. Store at –20°C under argon to prevent oxidation.
- Light Sensitivity : UV-Vis spectra indicate photodegradation above 300 nm; use amber vials for storage.
- Hygroscopicity : Karl Fischer titration reveals water uptake of 0.5% w/w; store with desiccants (silica gel) .
Q. What computational methods validate its potential as a drug candidate?
- Methodological Answer :
- ADMET Prediction : SwissADME predicts high gastrointestinal absorption (HIA >90%) but moderate blood-brain barrier penetration (BBB score 0.3).
- Molecular Dynamics : GROMACS simulations (50 ns) show stable binding to CYP5122A1 with RMSD <2.0 Å .
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity with inhibitory potency .
Q. How can analytical methods resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Assay Reproducibility : Validate enzyme inhibition using orthogonal methods (e.g., fluorescence polarization vs. calorimetry).
- Purity Thresholds : Ensure >95% purity (HPLC) to exclude impurities skewing IC₅₀ values.
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259367) to identify outliers due to solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .
Q. What green chemistry approaches minimize waste in its synthesis?
- Methodological Answer :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
- Catalyst Recycling : Recover Pd catalysts via magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for 5+ cycles without yield loss.
- Flow Chemistry : Continuous microreactor systems improve atom economy (85% vs. 65% batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
